molecular formula C11H11F4NO2S B2810483 1-(3,5-Difluorophenyl)sulfonyl-4,4-difluoropiperidine CAS No. 2322224-53-1

1-(3,5-Difluorophenyl)sulfonyl-4,4-difluoropiperidine

Katalognummer B2810483
CAS-Nummer: 2322224-53-1
Molekulargewicht: 297.27
InChI-Schlüssel: DROSKPBAIRUXPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,5-Difluorophenyl)sulfonyl-4,4-difluoropiperidine, commonly known as DFP-10825, is a chemical compound that has gained attention in the scientific community for its potential use in research applications. This compound is a piperidine derivative that has shown promise in its ability to modulate the activity of certain ion channels in the brain. In

Wissenschaftliche Forschungsanwendungen

DFP-10825 has been the subject of several scientific studies due to its potential use in research applications. One area of interest is its ability to modulate the activity of certain ion channels in the brain, specifically the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a crucial role in synaptic plasticity and is involved in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. DFP-10825 has shown promise in its ability to selectively modulate the activity of the NMDA receptor, making it a potential therapeutic target for these disorders.

Wirkmechanismus

DFP-10825 works by binding to a specific site on the NMDA receptor, known as the glycine-binding site. This binding enhances the activity of the receptor, leading to increased synaptic plasticity and improved cognitive function. Additionally, DFP-10825 has been shown to have an inhibitory effect on certain ion channels, such as the voltage-gated sodium and potassium channels, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects
DFP-10825 has been shown to have several biochemical and physiological effects in animal models. In one study, administration of DFP-10825 resulted in increased synaptic plasticity and improved cognitive function in rats. Additionally, DFP-10825 has been shown to have anxiolytic and antidepressant effects, suggesting its potential use in the treatment of anxiety and depression.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using DFP-10825 in lab experiments is its high purity and yield, which makes it an attractive option for researchers. Additionally, its ability to selectively modulate the activity of the NMDA receptor makes it a valuable tool for studying the role of this receptor in neurological disorders. However, one limitation of using DFP-10825 is its potential toxicity, which must be carefully monitored in animal studies.

Zukünftige Richtungen

There are several future directions for research on DFP-10825. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to better understand the mechanism of action of DFP-10825 and its effects on other ion channels in the brain. Finally, the potential toxicity of DFP-10825 must be further investigated to ensure its safety for use in humans.
Conclusion
In conclusion, 1-(3,5-Difluorophenyl)sulfonyl-4,4-difluoropiperidine, or DFP-10825, is a promising compound that has gained attention in the scientific community for its potential use in research applications. Its ability to selectively modulate the activity of the NMDA receptor makes it a valuable tool for studying the role of this receptor in neurological disorders. However, further research is needed to fully understand its mechanism of action and potential toxicity.

Synthesemethoden

The synthesis of DFP-10825 involves a multi-step process that begins with the reaction of 3,5-difluorobenzene sulfonic acid with piperidine. This reaction produces an intermediate compound, which is then reacted with 4,4-difluoro-1-bromo-1-butene to form the final product, DFP-10825. The synthesis of this compound has been optimized to produce high yields and purity, making it an attractive option for research applications.

Eigenschaften

IUPAC Name

1-(3,5-difluorophenyl)sulfonyl-4,4-difluoropiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F4NO2S/c12-8-5-9(13)7-10(6-8)19(17,18)16-3-1-11(14,15)2-4-16/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROSKPBAIRUXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)S(=O)(=O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F4NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.